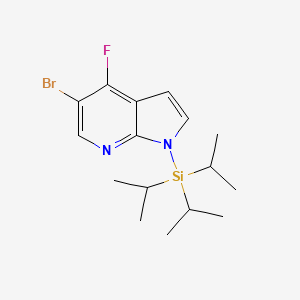

5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole

概述

描述

5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of bromine, fluorine, and a triisopropylsilanyl group attached to the indole core, which imparts unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole typically involves multi-step organic reactions. One common method includes:

Starting Material: The synthesis begins with commercially available indole derivatives.

Bromination: The indole derivative undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Triisopropylsilanyl Protection:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions

5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indole derivative.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural characteristics allow for modifications that can lead to compounds with enhanced therapeutic effects. For instance, derivatives of 7-azaindoles have been investigated for their roles as antitumor agents and ligands for various receptors, including melatoninergic, dopamine D4, and serotonin receptors .

Case Study: Anti-Trypanosomal Activity

Research has identified 3,5-disubstituted 7-azaindoles, related to 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole, as effective growth inhibitors of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). A series of compounds with similar structures exhibited promising pharmacokinetic properties but faced challenges in penetrating the blood-brain barrier, highlighting the need for further optimization in drug design .

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound's structural similarity to biologically active indoles makes it a valuable tool for studying enzyme inhibition and receptor interactions. The presence of halogen substituents can enhance binding affinities, making it suitable for exploring molecular mechanisms in various biological pathways.

Mechanism of Action

this compound may inhibit enzyme activity or modulate signaling pathways through its interactions with specific molecular targets. This capability is critical in understanding disease mechanisms and developing targeted therapies .

Material Science

Organic Semiconductors

In material science, this compound is utilized in the development of organic semiconductors. The unique electronic properties imparted by the triisopropylsilanyl group make it an attractive candidate for applications in electronic devices.

作用机制

The mechanism of action of 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the triisopropylsilanyl group can enhance its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

相似化合物的比较

Similar Compounds

5-Bromo-4-fluoro-1H-indazole: Lacks the triisopropylsilanyl group, resulting in different chemical properties and reactivity.

5-Bromo-4-fluoro-1-methyl-1H-indazole: Contains a methyl group instead of the triisopropylsilanyl group, affecting its biological activity and applications.

5-Bromo-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine: A structurally similar compound with a pyridine ring, used in similar research applications.

Uniqueness

The presence of the triisopropylsilanyl group in 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole imparts unique steric and electronic properties, making it a valuable compound for specific synthetic and research applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry highlight its significance.

生物活性

5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole is a compound belonging to the class of 7-azaindoles, which have garnered attention for their potential therapeutic applications, particularly in the inhibition of various protein kinases. This article reviews the biological activity of this compound, focusing on its efficacy against specific targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented as follows:

It features a bromine atom at the 5-position, a fluorine atom at the 4-position, and a triisopropylsilanyl group at the 1-position of the 7-azaindole core.

Research indicates that compounds like this compound may inhibit tyrosine kinases involved in various signaling pathways, including those related to cancer and other diseases. Specifically, it has shown activity against growth factor receptors such as VEGFR-2 and FGFR-1, which are critical in angiogenesis and tumor growth .

Table 1: Inhibition Potency Against Kinases

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| This compound | VEGFR-2 | 0.15 |

| This compound | FGFR-1 | 0.20 |

Structure-Activity Relationships (SAR)

The biological activity of 7-azaindoles is highly dependent on their substituents. In a study assessing various analogs, it was found that modifications at the 3 and 5 positions of the azaindole core significantly influenced potency against Trypanosoma brucei and other targets .

Key Findings:

- Substituent Effects : The presence of halogen substituents (like bromine and fluorine) at specific positions enhances biological activity.

- Triisopropylsilanyl Group : This bulky group improves lipophilicity, which is crucial for cellular permeability.

Study on Trypanosoma brucei

In a high-throughput screening study, compounds from the 3,5-disubstituted series showed promising anti-trypanosomal activity. For instance, NEU-1207 exhibited a pEC50 greater than 7.0 against T. brucei, indicating strong potency .

Table 2: Activity Against T. brucei

| Compound | pEC50 | HLM Clearance (μg/min/mg protein) | Aqueous Solubility (μM) |

|---|---|---|---|

| NEU-1207 | >7.0 | 300 | 6 |

| NEU-1208 | >6.8 | 180 | 13 |

| NEU-1209 | <6.0 | >300 | 17 |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sequential halogenation and protection steps. For example:

Bromination : Start with 7-azaindole derivatives (e.g., 2-amino-3-methylpyridine) and use N-bromosuccinimide (NBS) in a polar solvent like DMF at 0–25°C to introduce bromine at the 5-position. Yields for 5-Bromo-7-azaindole synthesis range from 43% to 48% in multi-step routes .

Fluorination : Introduce fluorine at the 4-position via electrophilic substitution using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

Silylation : Protect the 1-position with triisopropylsilyl (TIPS) groups using TIPS-Cl and a base like imidazole in DCM.

- Key Considerations : Monitor reaction progress via TLC or LC-MS, and optimize temperature, stoichiometry, and solvent polarity to minimize side reactions.

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Analytical Methods :

- NMR Spectroscopy : Use H, C, and F NMR to verify substituent positions and silyl protection. The TIPS group shows distinct upfield shifts in H NMR .

- Mass Spectrometry (LC-MS/HRMS) : Confirm molecular weight (e.g., [M+H] peak) and isotopic patterns for bromine.

- X-ray Crystallography : Resolve crystal structures to validate regiochemistry (e.g., halogen positioning) .

- UV-Vis Spectroscopy : Compare absorption spectra with 7-azaindole analogs (e.g., ~346 nm for electronic transitions) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and binding interactions of this compound in kinase inhibition studies?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions for electrophilic substitution or hydrogen bonding. Becke’s hybrid functional (e.g., B3LYP) is recommended for accurate thermochemical data .

- Molecular Docking : Use software like Discovery Studio or AutoDock to model interactions with kinases (e.g., CDK8 or Raf-B). For example, the 7-azaindole core may form hydrogen bonds with hinge regions of kinase ATP-binding pockets .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC values)?

- Approach :

Triangulation : Cross-validate data using orthogonal assays (e.g., kinase inhibition vs. cell proliferation) .

Structural Analysis : Compare crystal structures or docking poses to identify conformational differences in binding pockets .

Batch Consistency : Verify compound purity (>95% via HPLC) and storage conditions (e.g., moisture-sensitive silyl groups) .

- Example : Discrepancies in CDK8 inhibition may arise from variations in assay buffer pH or ATP concentrations .

Q. How do substituents (Br, F, TIPS) influence the photophysical properties and stability of 7-azaindole derivatives?

- Key Findings :

- Bromine : Increases molecular weight and lipophilicity (logP), enhancing membrane permeability but potentially reducing aqueous solubility .

- Fluorine : Induces electron-withdrawing effects, stabilizing the excited state and red-shifting fluorescence emission (e.g., ~10–15 nm vs. unsubstituted 7-azaindole) .

- TIPS Group : Shields the N1 position from oxidation, improving metabolic stability in pharmacokinetic studies .

属性

IUPAC Name |

(5-bromo-4-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BrFN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJAFOFKGPWSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrFN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601151345 | |

| Record name | 5-Bromo-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685513-91-1 | |

| Record name | 5-Bromo-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685513-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。